3-(Octan-2-yloxy)propane-1-sulfonyl chloride
CAS No.:
Cat. No.: VC18253736
Molecular Formula: C11H23ClO3S
Molecular Weight: 270.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23ClO3S |
|---|---|
| Molecular Weight | 270.82 g/mol |
| IUPAC Name | 3-octan-2-yloxypropane-1-sulfonyl chloride |
| Standard InChI | InChI=1S/C11H23ClO3S/c1-3-4-5-6-8-11(2)15-9-7-10-16(12,13)14/h11H,3-10H2,1-2H3 |
| Standard InChI Key | PDFJLDFNAAMTNZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC(C)OCCCS(=O)(=O)Cl |
Introduction
3-(Octan-2-yloxy)propane-1-sulfonyl chloride is a complex organic compound featuring a unique combination of a hydrophobic octan-2-yloxy group attached to a propane-1-sulfonyl moiety. This compound is notable for its reactive sulfonyl chloride functional group, which plays a crucial role in various chemical reactions, particularly in organic synthesis and medicinal chemistry.
Synthesis
The synthesis of 3-(Octan-2-yloxy)propane-1-sulfonyl chloride typically involves multiple steps, including the formation of the propane-1-sulfonyl chloride backbone and the introduction of the octan-2-yloxy group. Specific synthesis pathways may vary depending on the starting materials and desired purity of the final product.
Applications
This compound has potential applications in organic synthesis and medicinal chemistry due to its reactive sulfonyl chloride group. It can participate in various chemical reactions, such as nucleophilic substitution reactions, which are crucial for modifying biological molecules.
| Application Area | Description |
|---|---|
| Organic Synthesis | Useful for forming covalent bonds with nucleophiles, facilitating the synthesis of complex molecules. |
| Medicinal Chemistry | Potential for drug development by modifying biological molecules such as proteins and enzymes. |
Interaction Studies
Interaction studies involving 3-(Octan-2-yloxy)propane-1-sulfonyl chloride focus on its reactivity with biological macromolecules or small molecules. Understanding these interactions is crucial for assessing its potential as a drug candidate or reagent in biochemical applications.
Comparison with Similar Compounds
3-(Octan-2-yloxy)propane-1-sulfonyl chloride is distinct from other sulfonyl chlorides due to its combination of a long hydrophobic chain and a reactive sulfonyl chloride group. This unique structure enhances its solubility and reactivity compared to simpler sulfonyl chlorides.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Propanesulfonyl chloride | Contains a propane chain and sulfonyl chloride group | Simpler structure, less steric hindrance |
| Octanesulfonyl chloride | Longer carbon chain, similar functional group | More hydrophobic due to longer chain |
| Methanesulfonyl chloride | Shorter carbon chain | More reactive due to smaller size |
| Benzene sulfonyl chloride | Aromatic ring structure | Different reactivity due to aromatic stabilization |
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